Cas no 1033035-83-4 (2,7-BisN-(m-tolyl)anilino-9,9'-spirobi9H-fluorene)
2,7-BisN-(m-tolyl)anilino-9,9'-spirobi9H-fluorene Chemical and Physical Properties
Names and Identifiers
-
- N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9'-spirobi[fluorene]-2,7-diamine
- 2,7-Bis[N-(m-tolyl)anilino]-9,9'-spirobi[9H-fluorene]
- 2-N',7-N'-bis(3-methylphenyl)-2-N',7-N'-diphenyl-9,9'-spirobi[fluorene]-2',7'-diamine
- B2784
- N,N'-bis(3-methylphenyl)-N,N'-diphenyl-9,9-spirobifluorene-2,7-diamine
- N,N-Bis(3-Methylphenyl)-N,N-Diphenyl-9,9-Spirobifluorene-2,7-Diamine
- 2,7-Bis[phenyl(m-tolyl)amino]-9,9'-spirobi[9H-fluorene]
- Spiro-TPD
- Spiro-TPD , N,N'-Bis(3-Methylphenyl)-N,N'-diphenyl-9,9-
- N,N' -Bis(3-methylphenyl)-N,N' -bis(phenyl)-2,7-diamino-9,9-spirobifluorene
- SPIRO TPD
- N,N'-Bis(3-methylphenyl)-N,N'-bis-(phenyl)-9,9-spirobifluorene
- 035S834
- 2,7-Bis[N-(m-tolyl)anilino]-9,9-spirobi[9H-fluorene]
- N2,N7-BIS(3-METHYLPHENYL)-N2,N7-DIPHENYL-9,9'-SPIROBI
- 1033035-83-4
- SB66646
- SCHEMBL2431947
- DTXSID40679936
- AS-72064
- N~2~,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9,9'-spirobi[fluorene]-2,7-diamine
- AKOS015901685
- N2,N7-BIS(3-METHYLPHENYL)-N2,N7-DIPHENYL-9,9'-SPIROBI[FLUORENE]-2,7-DIAMINE
- MFCD11112143
- 2,7-Bis[N-(m-tolyl)anilino]-9,9'-spirobi[9H-fluorene], 98%
- B4882
- 2,7-BisN-(m-tolyl)anilino-9,9'-spirobi9H-fluorene
- N2',N7'-bis(m-tolyl)-N2',N7'-diphenyl-9,9'-spirobi[fluorene]-2',7'-diamine
-
- MDL: MFCD11112143
- Inchi: 1S/C51H38N2/c1-35-15-13-21-39(31-35)52(37-17-5-3-6-18-37)41-27-29-45-46-30-28-42(53(38-19-7-4-8-20-38)40-22-14-16-36(2)32-40)34-50(46)51(49(45)33-41)47-25-11-9-23-43(47)44-24-10-12-26-48(44)51/h3-34H,1-2H3
- InChI Key: QZTQQBIGSZWRGI-UHFFFAOYSA-N
- SMILES: N(C1C=CC=CC=1)(C1C=CC=C(C)C=1)C1=CC=C2C3C=CC(=CC=3C3(C4C=CC=CC=4C4=CC=CC=C34)C2=C1)N(C1C=CC=CC=1)C1C=CC=C(C)C=1
Computed Properties
- Exact Mass: 678.30300
- Monoisotopic Mass: 678.303
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 53
- Rotatable Bond Count: 6
- Complexity: 1110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 6.5
- XLogP3: 13.6
Experimental Properties
- Density: 1.29
- Melting Point: 211.0 to 215.0 deg-C
- PSA: 6.48000
- LogP: 13.58650
2,7-BisN-(m-tolyl)anilino-9,9'-spirobi9H-fluorene Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,7-BisN-(m-tolyl)anilino-9,9'-spirobi9H-fluorene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019122547-1g |
N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9'-spirobi[fluorene]-2,7-diamine |
1033035-83-4 | 95% | 1g |
$437.78 | 2023-09-04 | |
| TRC | B414363-10mg |
2,7-Bis[N-(m-tolyl)anilino]-9,9'-spirobi[9H-fluorene] |
1033035-83-4 | 10mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B414363-50mg |
2,7-Bis[N-(m-tolyl)anilino]-9,9'-spirobi[9H-fluorene] |
1033035-83-4 | 50mg |
$ 167.00 | 2023-04-18 | ||
| TRC | B414363-100mg |
2,7-Bis[N-(m-tolyl)anilino]-9,9'-spirobi[9H-fluorene] |
1033035-83-4 | 100mg |
$ 270.00 | 2023-04-18 | ||
| Chemenu | CM139406-1g |
N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9'-spirobi[fluorene]-2,7-diamine |
1033035-83-4 | 95% | 1g |
$386 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4882-1g |
2,7-BisN-(m-tolyl)anilino-9,9'-spirobi9H-fluorene |
1033035-83-4 | 98.0%(LC&N) | 1g |
¥1490.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4882-200mg |
2,7-BisN-(m-tolyl)anilino-9,9'-spirobi9H-fluorene |
1033035-83-4 | 98.0%(LC&N) | 200mg |
¥390.0 | 2022-05-30 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B871198-200mg |
2,7-Bis[N-(m-tolyl)anilino]-9,9'-spirobi[9H-fluorene] |
1033035-83-4 | 98% | 200mg |
¥466.00 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B871198-1g |
2,7-Bis[N-(m-tolyl)anilino]-9,9'-spirobi[9H-fluorene] |
1033035-83-4 | 98% | 1g |
¥1,496.70 | 2022-09-29 | |
| abcr | AB287761-200 mg |
N,N'-Bis(3-methylphenyl)-N,N'-bis-(phenyl)-9,9-spirobifluorene; . |
1033035-83-4 | 200mg |
€154.60 | 2023-04-26 |
2,7-BisN-(m-tolyl)anilino-9,9'-spirobi9H-fluorene Suppliers
2,7-BisN-(m-tolyl)anilino-9,9'-spirobi9H-fluorene Related Literature
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Additional information on 2,7-BisN-(m-tolyl)anilino-9,9'-spirobi9H-fluorene
Introduction to 2,7-BisN-(m-tolyl)anilino-9,9'-spirobi[9H-fluorene] (CAS No. 1033035-83-4)
2,7-BisN-(m-tolyl)anilino-9,9'-spirobi[9H-fluorene], also known by its CAS number 1033035-83-4, is a sophisticated organic compound that has garnered significant attention in the fields of materials science and organic electronics. This compound is characterized by its unique molecular structure, which consists of a spirobifluorene core functionalized with bis(m-tolyl)anilino groups. The spirobifluorene moiety is a well-known building block in the design of advanced materials due to its excellent thermal stability and electronic properties.
The bis(m-tolyl)anilino groups attached to the spirobifluorene core play a crucial role in modulating the electronic and optical properties of the compound. These groups enhance the solubility of the molecule in organic solvents, making it highly suitable for solution-processing techniques such as spin-coating and inkjet printing. This feature is particularly advantageous for the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.
Recent studies have highlighted the potential of 2,7-BisN-(m-tolyl)anilino-9,9'-spirobi[9H-fluorene] in various applications. For instance, a study published in the Journal of Materials Chemistry C demonstrated that this compound exhibits excellent hole-transporting properties, making it an ideal candidate for use as a hole-transporting layer (HTL) in OLEDs. The researchers found that devices incorporating this compound showed improved efficiency and longer operational lifetimes compared to those using traditional HTL materials.
In another study published in Advanced Functional Materials, 2,7-BisN-(m-tolyl)anilino-9,9'-spirobi[9H-fluorene] was investigated for its potential as an electron-transporting material in OPV devices. The results indicated that this compound could effectively transport electrons and enhance the overall performance of the solar cells. The high electron mobility and stability of the compound were attributed to its rigid molecular structure and strong intermolecular interactions.
The synthetic route for 2,7-BisN-(m-tolyl)anilino-9,9'-spirobi[9H-fluorene] involves several steps, including the formation of the spirobifluorene core and subsequent functionalization with the bis(m-tolyl)anilino groups. The synthesis typically starts with the preparation of 9,9'-spirobifluorene through a condensation reaction between fluorenone and an appropriate reagent. The bis(m-tolyl)anilino groups are then introduced via amination reactions using m-toluidine. This multi-step process requires careful control of reaction conditions to ensure high yields and purity of the final product.
The physical properties of 2,7-BisN-(m-tolyl)anilino-9,9'-spirobi[9H-fluorene] have been extensively characterized. It has been reported to have a high glass transition temperature (Tg), which contributes to its thermal stability and mechanical robustness. The compound also exhibits excellent film-forming properties, allowing it to form uniform and smooth thin films when processed from solution. These properties are essential for applications in organic electronics where device performance is highly dependent on the quality of the active layers.
In terms of spectroscopic properties, 2,7-BisN-(m-tolyl)anilino-9,9'-spirobi[9H-fluorene] shows strong absorption in the visible region of the electromagnetic spectrum. This absorption profile can be tuned by modifying the substituents on the spirobifluorene core or by incorporating additional functional groups. The emission spectrum of the compound is characterized by a broad band centered around 450 nm, making it suitable for blue-emitting OLEDs.
The potential applications of 2,7-BisN-(m-tolyl)anilino-9,9'-spirobi[9H-fluorene] extend beyond OLEDs and OPVs. Recent research has explored its use in other areas such as organic field-effect transistors (OFETs), sensors, and nonlinear optical materials. For example, a study published in ACS Applied Materials & Interfaces demonstrated that this compound could be used as an active layer in OFETs with high carrier mobility and low operating voltages.
In conclusion, 2,7-BisN-(m-tolyl)anilino-9,9'-spirobi[9H-fluorene] (CAS No. 1033035-83-4) is a versatile organic compound with a wide range of potential applications in advanced materials science and organic electronics. Its unique molecular structure and favorable physical properties make it an attractive candidate for use in OLEDs, OPVs, OFETs, and other emerging technologies. Ongoing research continues to uncover new possibilities for this fascinating material.
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